molecular formula C10H7ClFNO2 B13593648 8-Fluoroquinoline-5-carboxylicacidhydrochloride

8-Fluoroquinoline-5-carboxylicacidhydrochloride

Cat. No.: B13593648
M. Wt: 227.62 g/mol
InChI Key: LTPQGJIJRDDDKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroquinoline-5-carboxylicacidhydrochloride typically involves the fluorination of quinoline derivativesThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

8-Fluoroquinoline-5-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .

Scientific Research Applications

8-Fluoroquinoline-5-carboxylicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an antibacterial or antiviral agent due to its structural similarity to fluoroquinolones.

    Industry: It is used in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 8-Fluoroquinoline-5-carboxylicacidhydrochloride involves its interaction with molecular targets such as enzymes or DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to specific sites, inhibiting the function of target molecules. This can lead to the disruption of essential biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoroquinoline-5-carboxylic acid
  • 7-Fluoroquinoline-5-carboxylic acid
  • 6-Fluoroquinoline-5-carboxylic acid

Uniqueness

8-Fluoroquinoline-5-carboxylicacidhydrochloride is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability compared to other similar compounds .

Properties

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

8-fluoroquinoline-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H6FNO2.ClH/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8;/h1-5H,(H,13,14);1H

InChI Key

LTPQGJIJRDDDKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)C(=O)O.Cl

Origin of Product

United States

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